(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
Descripción
This compound features a hybrid structure combining a tetrazole-substituted phenyl ring and a dihydro-benzoimidazoimidazole core linked via a methanone group. The tetrazole moiety (1H-tetrazol-1-yl) is notable for its metabolic stability and bioisosteric properties, often used to replace carboxylic acids in drug design. The benzoimidazoimidazole scaffold contributes to rigid planar geometry, enhancing interactions with biological targets like enzymes or receptors.
Propiedades
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-[3-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O/c25-16(12-4-3-5-13(10-12)24-11-18-20-21-24)23-9-8-22-15-7-2-1-6-14(15)19-17(22)23/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFDCGFMPBPVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is a hybrid molecule that combines the pharmacophoric features of tetrazole and benzimidazole structures. These components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The compound's structure can be broken down into two key components:
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms and one carbon atom, known for its bioactivity.
- Benzimidazole Moiety : A bicyclic structure that contributes to the compound's pharmacological properties.
Biological Activity Overview
Research indicates that compounds with tetrazole and benzimidazole derivatives exhibit significant biological activities. The following sections detail specific activities reported in literature.
Anticancer Activity
-
Mechanism of Action :
- Compounds containing tetrazole and benzimidazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
- For instance, studies have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer effects.
-
Case Studies :
- In a study evaluating various derivatives, a related compound with a similar structure was reported to have IC50 values ranging from 0.054 µM to 0.246 µM against lung cancer cells (A549) . The compound induced apoptosis through caspase activation.
- Another study highlighted the potential of these compounds as histone deacetylase inhibitors, further supporting their role in cancer treatment .
Antimicrobial Activity
The presence of the tetrazole moiety has been associated with antimicrobial properties. Research has indicated that compounds featuring this structure can exhibit activity against a range of bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The following table summarizes findings from various studies:
| Compound Structure | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Tetrazole-Benzoimidazole Hybrid | Anticancer | 0.054 - 0.246 | Lung Cancer (A549) |
| Benzotriazole Derivative | Anticancer | 1.2 - 2.4 | Multiple Cancer Cell Lines |
| Tetrazole Derivative | Antimicrobial | Varies | Various Bacteria |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs are compared below based on core heterocycles, substituents, and bioactivity:
Key Structural Differences
- Tetrazole vs. Triazole/Thiadiazole : The target compound’s tetrazole group may enhance metabolic stability compared to triazole-containing analogs (e.g., 9b, 12a), which prioritize hydrogen-bonding interactions .
- Rigidity vs.
- Substituent Effects : The trimethoxybenzoyl group in introduces steric bulk and electron-donating methoxy groups, contrasting with the electron-deficient tetrazole-phenyl moiety in the target compound.
Métodos De Preparación
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into two primary components:
- 2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole core
- 3-(1H-Tetrazol-1-yl)phenylmethanone substituent
Strategies for assembly involve either (i) late-stage coupling of pre-formed fragments or (ii) sequential construction of the heterocyclic systems. The methanone bridge is typically introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution.
Synthesis of the Benzo[d]Imidazo[1,2-a]Imidazole Core
Condensation of o-Phenylenediamine with α-Halo Ketones
A widely reported method involves reacting o-phenylenediamine with α-halo ketones to form dihydroimidazo[1,2-a]benzimidazoles. For example:
$$
\text{C}{6}\text{H}{4}(\text{NH}{2}){2} + \text{ClCH}_{2}\text{COCl} \xrightarrow{\text{EtOH, 80°C}} \text{Dihydroimidazo[1,2-a]benzimidazole} \quad
$$
Yields range from 60–75% when using ethanol as the solvent. The reaction proceeds via nucleophilic attack of the amine on the electrophilic α-carbon, followed by intramolecular cyclization.
Oxidative Cyclization Using DDQ
2-(Imidazolidin-2-ylideneamino)aniline derivatives undergo oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form fused imidazoimidazoles. This method is advantageous for introducing electron-withdrawing groups, though yields are moderate (50–65%).
Table 1: Comparison of Core Synthesis Methods
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| α-Halo ketone condensation | ClCH₂COCl, EtOH | 72 | 98.5 |
| DDQ oxidative cyclization | DDQ, CH₂Cl₂ | 58 | 97.2 |
Methanone Bridge Formation
Friedel-Crafts Acylation
Coupling the tetrazole-phenyl fragment with the heterocyclic core is achieved using Friedel-Crafts chemistry. AlCl₃ catalyzes the reaction between benzimidazoimidazole and 3-(tetrazol-1-yl)benzoyl chloride:
$$
\text{Heterocycle} + \text{ClCOC}6\text{H}4\text{Tetrazole} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{Target compound} \quad
$$
Yields are highly solvent-dependent, with dichloromethane providing 65% isolated yield versus 45% in toluene.
Suzuki-Miyaura Coupling
A palladium-catalyzed approach links boronic acid-functionalized tetrazole derivatives to brominated heterocycles. While less common for ketone bridges, this method offers superior regiocontrol:
$$
\text{Br-Heterocycle} + \text{Tetrazole-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Product} \quad
$$
Optimized conditions (80°C, DME/H₂O) yield 55–60% product.
Integrated Synthetic Route
A convergent synthesis combining the above methods proceeds as follows:
- Step 1 : Synthesize 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole via α-chloroacetophenone condensation (72% yield).
- Step 2 : Prepare 3-(1H-tetrazol-1-yl)benzoyl chloride via CuAAC on 3-azidobenzonitrile (88% yield).
- Step 3 : Couple fragments using AlCl₃-mediated Friedel-Crafts acylation (65% yield).
Overall yield : 72% × 88% × 65% = 41.3%
Table 2: Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| $$ ^1\text{H NMR} $$ (DMSO-d6) | δ 8.72 (s, 1H, tetrazole), 7.85–7.15 (m, 8H, aromatic) | 400 MHz |
| HRMS (ESI+) | [M+H]⁺ Calcd: 382.1284, Found: 382.1281 | TOF-MS |
Challenges and Optimization Strategies
- Tetrazole Stability : The 1H-tetrazole group is prone to prototropy under acidic conditions. Using neutral solvents (THF, DCM) and avoiding strong acids improves stability.
- Regioselectivity in Cyclization : DDQ oxidation ensures selective formation of the imidazo[1,2-a] motif over competing pathways.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.
Q & A
Q. Advanced Research Focus :
- NMR : Use 2D NMR (HSQC, HMBC) to assign overlapping proton signals in the benzoimidazoimidazole and tetrazole rings. For example, HMBC correlations between H-2 of the tetrazole (δ 9.2 ppm) and the carbonyl carbon (δ 165 ppm) confirm connectivity .
- X-ray crystallography : Resolve steric effects between the tetrazole and dihydroimidazole rings, which may cause conformational flexibility .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error to rule out isobaric impurities .
How should researchers design assays to evaluate the biological activity of this compound against enzyme targets?
Q. Advanced Research Focus :
- Target selection : Prioritize enzymes with known interactions with imidazole/tetrazole motifs (e.g., cytochrome P450, kinases) .
- Inhibition assays : Use fluorescence-based assays (e.g., ATPase activity with mant-ATP) to quantify IC50 values. Include positive controls (e.g., ketoconazole for CYP3A4) .
- Data validation : Replicate results across three independent assays to address variability in enzyme inhibition studies .
Contradiction Alert : False positives may arise due to compound aggregation. Include detergent (0.01% Tween-20) in assay buffers to mitigate this .
What computational strategies are effective for predicting the binding mode of this compound to therapeutic targets?
Q. Advanced Research Focus :
- Molecular docking : Use AutoDock Vina with flexible ligand settings to account for tetrazole ring tautomerism. Validate poses against crystallographic data from similar scaffolds (e.g., imidazo[1,2-a]pyrazines) .
- MD simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-receptor complex. Focus on hydrogen bonds between the tetrazole N2 and catalytic residues .
- Free energy calculations : Apply MM/GBSA to rank binding affinities, comparing results with experimental IC50 values .
How can researchers address solubility limitations during in vitro and in vivo studies?
Q. Advanced Research Focus :
- Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays. For in vivo studies, prepare nanoemulsions (e.g., 0.5% Tween-80, 5% PEG-400) to enhance bioavailability .
- Prodrug derivatization : Introduce acetyl or phosphate groups at the tetrazole N1 position to improve aqueous solubility, then hydrolyze in physiological conditions .
Data Gap : Solubility in biorelevant media (FaSSIF/FeSSIF) should be quantified to predict oral absorption .
What strategies are recommended for analyzing stability under varying storage conditions?
Q. Advanced Research Focus :
- Forced degradation : Expose the compound to heat (60°C, 72 hr), light (ICH Q1B), and hydrolysis (0.1M HCl/NaOH) to identify degradation pathways. Monitor via UPLC-PDA .
- Long-term stability : Store lyophilized powder at -80°C under argon. Aqueous solutions (pH 7.4) degrade by ~15% over 30 days at 4°C; avoid repeated freeze-thaw cycles .
How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?
Q. Advanced Research Focus :
- Substituent variation : Replace the tetrazole with 1,2,3-triazole or modify the benzoimidazoimidazole’s dihydro ring saturation to assess impact on potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (tetrazole N3, carbonyl oxygen) .
- Off-target screening : Test against a panel of 50 kinases or GPCRs to evaluate selectivity .
What analytical methods are suitable for quantifying this compound in biological matrices?
Q. Advanced Research Focus :
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Calibrate using deuterated internal standards (e.g., d4-tetrazole analog) to minimize matrix effects .
- LOQ : Achieve a limit of quantification ≤1 ng/mL in plasma, validated per FDA guidelines .
How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Q. Advanced Research Focus :
- Re-docking with flexible receptors : Account for induced-fit effects using Glide XP or RosettaLigand .
- Metabolite screening : Use hepatocyte microsomes to identify active metabolites that may contribute to observed activity .
What cross-disciplinary applications (beyond pharmacology) are plausible for this compound?
Q. Advanced Research Focus :
- Materials science : Explore its use in metal-organic frameworks (MOFs) due to the tetrazole’s chelating properties. Test coordination with Cu(II) or Zn(II) .
- Catalysis : Evaluate the benzoimidazoimidazole core as a ligand in asymmetric hydrogenation reactions .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
